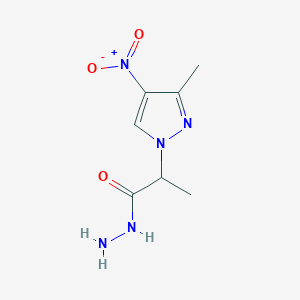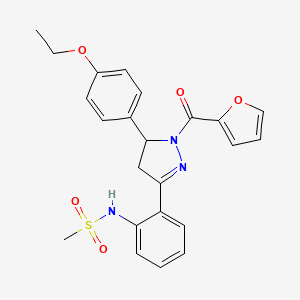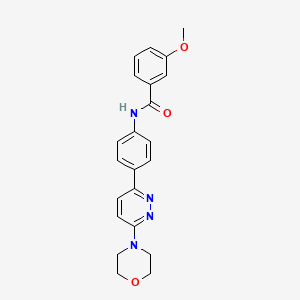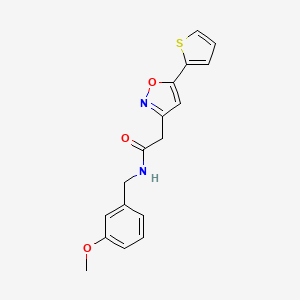![molecular formula C21H24FN5S B2832251 4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione CAS No. 440334-21-4](/img/no-structure.png)
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione” is a complex organic molecule. It contains a quinazoline group, which is a type of heterocyclic compound. Quinazolines have been studied for their potential pharmacological properties . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a piperazine ring, and a fluorophenyl group. These functional groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase the compound’s lipophilicity, potentially influencing its pharmacokinetic properties .Scientific Research Applications
Antimicrobial Studies
Research on similar quinazoline derivatives demonstrates their potential in antimicrobial studies. The synthesis of amide derivatives of quinolone, including structures with piperazine substituents, showed significant antibacterial activity against various strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and the fungus C. albicans (N. Patel, A. Patel, & H. Chauhan, 2007). Similarly, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives exhibited potential antimicrobial activity, highlighting the structural flexibility of quinazolines for antimicrobial applications (D. S. Babu, D. Srinivasulu, & V. Kotakadi, 2015).
Antitumor Activity
Quinazoline derivatives with dithiocarbamate side chains have been tested for their antitumor activity. Specifically, one compound demonstrated significant inhibitory activity against human myelogenous leukemia K562 cells, suggesting the potential of quinazoline structures for developing antitumor agents (Sheng-li Cao et al., 2005). The exploration of quinazoline derivatives for antitumor and antiviral activities further confirms their utility in developing therapeutic agents against cancer and viral infections (M. El-Sherbeny et al., 2003).
Pharmacological Screening
Quinazoline derivatives have been synthesized and screened for various pharmacological activities including antimicrobial, analgesic, and anti-inflammatory properties. This broad spectrum of biological activities underscores the versatility of quinazoline compounds in pharmaceutical research, with potential applications in developing new therapies for pain, inflammation, and microbial infections (B. Dash et al., 2017).
Antibacterial and Antifungal Agents
The synthesis of fluorinated piperazinyl substituted quinazolines has shown significant antibacterial activity, including against multidrug-resistant strains. This highlights the importance of structural modification in enhancing the antimicrobial efficacy of quinazoline derivatives, offering a promising approach for combating resistant bacterial infections (Amit B. Patel et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound “4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways associated with nucleotide synthesis and regulation of adenosine function by inhibiting ENTs . The downstream effects of this inhibition would likely include a decrease in nucleotide synthesis and alterations in adenosine function, although the specific effects would depend on the cellular context.
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs, leading to reduced nucleotide synthesis and altered adenosine function .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione' involves the reaction of 4-chloro-2-thiophenecarboxaldehyde with 4-(2-fluorophenyl)piperazine to form 4-(2-fluorophenyl)piperazin-1-yl)-2-thiophenecarboxaldehyde, which is then reacted with 3-(propylamino)aniline to form the final product.", "Starting Materials": [ "4-chloro-2-thiophenecarboxaldehyde", "4-(2-fluorophenyl)piperazine", "3-(propylamino)aniline" ], "Reaction": [ "Step 1: 4-chloro-2-thiophenecarboxaldehyde is reacted with 4-(2-fluorophenyl)piperazine in the presence of a base such as potassium carbonate to form 4-(2-fluorophenyl)piperazin-1-yl)-2-thiophenecarboxaldehyde.", "Step 2: 4-(2-fluorophenyl)piperazin-1-yl)-2-thiophenecarboxaldehyde is then reacted with 3-(propylamino)aniline in the presence of a reducing agent such as sodium borohydride to form the final product, 4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione." ] } | |
CAS RN |
440334-21-4 |
Product Name |
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione |
Molecular Formula |
C21H24FN5S |
Molecular Weight |
397.52 |
IUPAC Name |
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C21H24FN5S/c22-17-7-2-4-9-19(17)27-14-12-26(13-15-27)11-5-10-23-20-16-6-1-3-8-18(16)24-21(28)25-20/h1-4,6-9H,5,10-15H2,(H2,23,24,25,28) |
InChI Key |
NQTVGLBISJBZSZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC2=NC(=S)NC3=CC=CC=C32)C4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2832173.png)




![2-[(3-Methylbut-2-enoyl)amino]-4-phenylthiophene-3-carboxylic acid](/img/structure/B2832182.png)
![2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide](/img/structure/B2832184.png)


